4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide
Overview
Description
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide typically involves the nitration of N-(4-phenylbutan-2-yl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N-(4-phenylbutan-2-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of carbonic anhydrase enzymes, blocking their activity and thereby affecting cellular processes that depend on these enzymes . The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the phenylbutan-2-yl group, making it less complex.
N-(4-phenylbutan-2-yl)benzenesulfonamide:
4-amino-N-(4-phenylbutan-2-yl)benzenesulfonamide: A reduced form of the compound with different chemical properties.
Uniqueness
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide is unique due to the presence of both the nitro group and the phenylbutan-2-yl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-nitro-N-(4-phenylbutan-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-13(7-8-14-5-3-2-4-6-14)17-23(21,22)16-11-9-15(10-12-16)18(19)20/h2-6,9-13,17H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVARDQYWSBCUEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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